AD80 (hydrochloride)
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Overview
Description
AD80 (hydrochloride) is a multikinase inhibitor known for its potent antineoplastic effects. It targets multiple kinases, including RET, RAF, SRC, and S6K, with significantly reduced activity against mTOR. This compound has shown efficacy in various cancer models, including acute leukemia and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD80 (hydrochloride) involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods
Industrial production of AD80 (hydrochloride) typically involves large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AD80 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
AD80 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell viability, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute leukemia and hepatocellular carcinoma.
Industry: Utilized in drug development and pharmacological research to identify new therapeutic targets and treatment strategies
Mechanism of Action
AD80 (hydrochloride) exerts its effects by inhibiting multiple kinases, including RET, RAF, SRC, and S6K. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis. Specifically, AD80 reduces the phosphorylation of S6 ribosomal protein and histone H3, leading to decreased cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
GSK2606414: Another kinase inhibitor with a broader target profile but less potency compared to AD80.
GW768505A: A kinase inhibitor with similar targets but lower efficacy in cancer models.
GDP366: A structural analog of AD80 with different effects on STMN1 phosphorylation and survivin expression
Uniqueness of AD80
AD80 (hydrochloride) stands out due to its optimal balance of activity against multiple kinases with low toxicity. Its ability to inhibit key signaling pathways with high specificity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C22H20ClF4N7O |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C22H19F4N7O.ClH/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23;/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34);1H |
InChI Key |
QWLDIPMHHYQAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N.Cl |
Origin of Product |
United States |
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